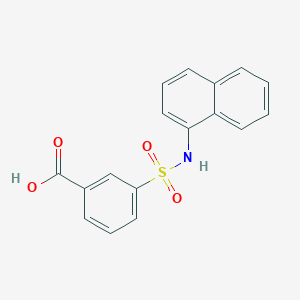![molecular formula C19H12ClN5S B14162868 Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is a heterocyclic aromatic compound It is characterized by the presence of a thienoquinoline core, which is fused with a triazole ring and substituted with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another approach is the metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates, using benzoyl peroxide as the oxidant and sodium thiocyanate as the sulfur source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Benzoyl peroxide as the oxidant.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and formyl chloride for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Organic Electronics: It is used as a building block for wide bandgap semiconducting polymer donors in organic solar cells.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as immunomodulators and inhibitors of specific immune responses.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials for various technological applications.
Mecanismo De Acción
The mechanism of action of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may modulate immune responses by inducing cytokine biosynthesis and inhibiting T-helper-type 2 immune responses . In organic electronics, its electron-accepting properties facilitate charge transfer processes, enhancing the efficiency of photovoltaic devices .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one: An isomeric structure with similar electronic properties.
Quinolin-2(1H)-ones: Compounds with a quinoline core, used in various chemical and biological applications.
Thieno[3,4-c]quinolin-4(5H)-ones:
Uniqueness
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorophenyl group. This combination of structural features imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C19H12ClN5S |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25) |
Clave InChI |
VQNRDEXAKNAZTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


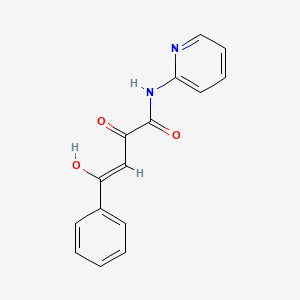



![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
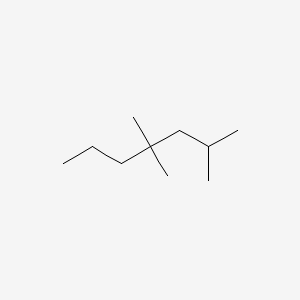
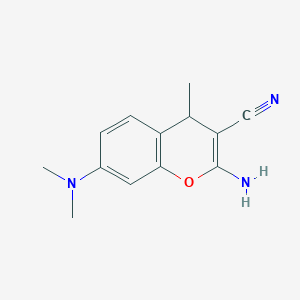


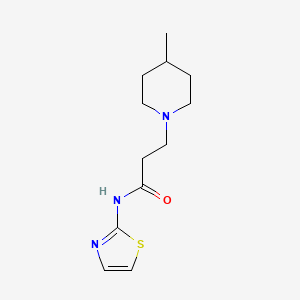
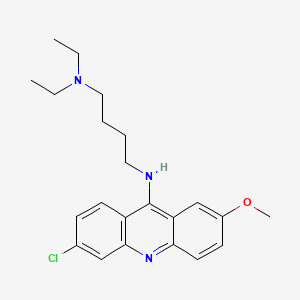
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
